

An In-depth Technical Guide to 1-Ethynyl-4-propylbenzene

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Compound of Interest

Compound Name: 1-Ethynyl-4-propylbenzene

Cat. No.: B1305581

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This guide provides an overview of the chemical and physical properties of **1-Ethynyl-4-propylbenzene**, a terminal alkyne compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

1-Ethynyl-4-propylbenzene is a substituted aromatic hydrocarbon. Its key quantitative data are summarized below.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₂	[1][2][3]
Molecular Weight	144.217 g/mol	[1][2]
CAS Number	62452-73-7	[1][2][3][4]
Boiling Point	205 °C	[4][5]
Density	0.91 g/mL	[4][5]
Refractive Index	1.5340	[4][5]
Flash Point	67 °C (153 °F)	[4][5]
Physical Form	Clear liquid	[4][5][6]
Color	Light yellow to Brown	[4][5]

Experimental Protocols

A common method for the synthesis of terminal alkynes such as **1-Ethynyl-4-propylbenzene** is through the Sonogashira coupling reaction or by elimination reactions. A representative synthetic approach involves the following steps:

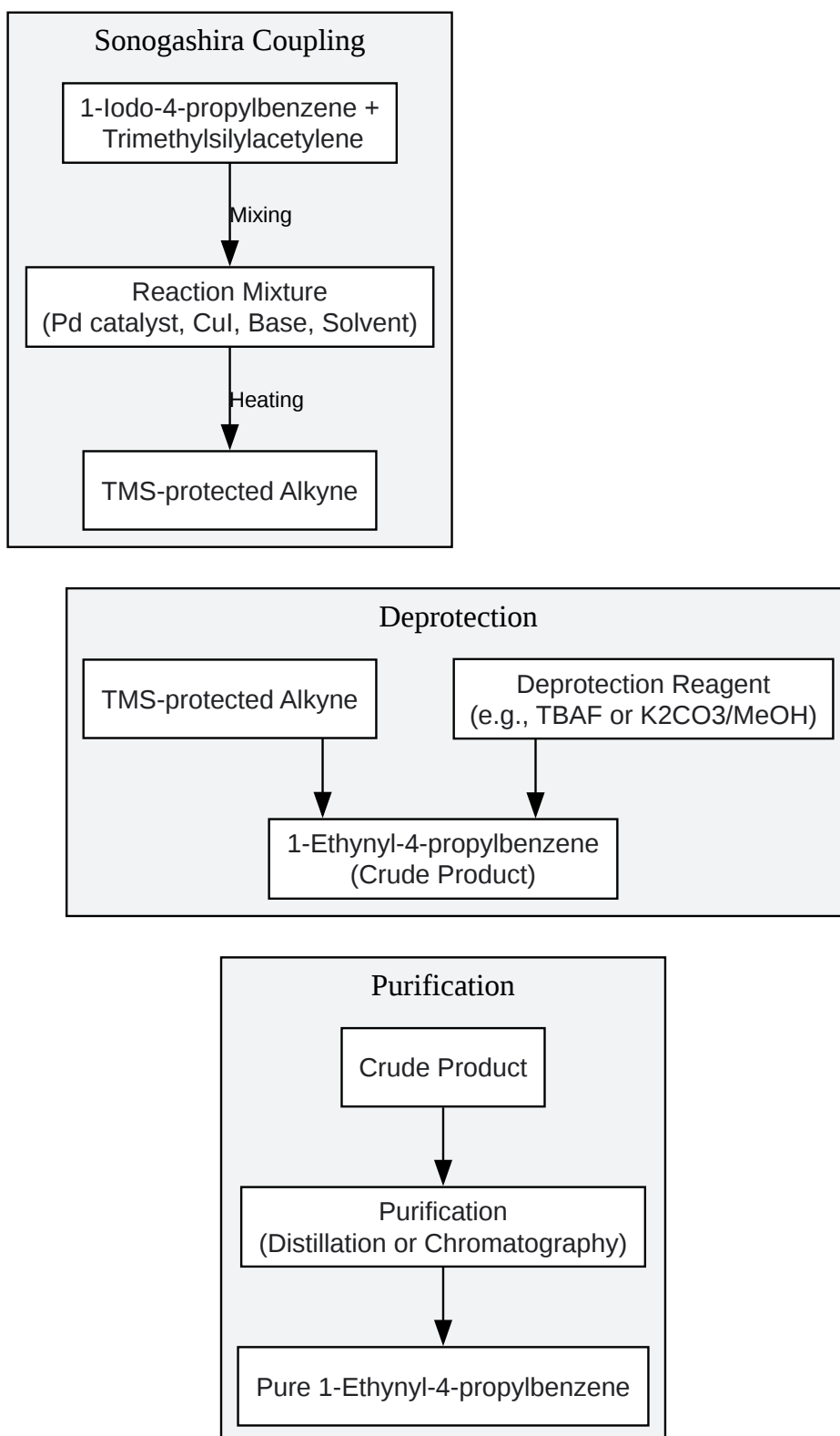
Synthesis of **1-Ethynyl-4-propylbenzene** via Sonogashira Coupling

- Objective: To synthesize **1-Ethynyl-4-propylbenzene** from a suitable aryl halide and a protected acetylene source.
- Materials:
 - 1-Iodo-4-propylbenzene (or 1-Bromo-4-propylbenzene)
 - Trimethylsilylacetylene (TMSA)
 - Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
 - Copper(I) iodide (CuI)

- A suitable base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., toluene or THF)
- Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection.
- Procedure:
 - To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-propylbenzene, the palladium catalyst, and copper(I) iodide in the anhydrous solvent.
 - Add the base, followed by the dropwise addition of trimethylsilylacetylene.
 - The reaction mixture is typically heated and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
 - After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
 - The crude product is then purified, often by column chromatography.
 - The resulting TMS-protected alkyne is then deprotected by treating it with TBAF in THF or a base like potassium carbonate in methanol to yield the final product, **1-Ethynyl-4-propylbenzene**.
 - The final product is purified by distillation or chromatography.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis of **1-Ethynyl-4-propylbenzene**.



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Caption: Synthetic workflow for **1-Ethynyl-4-propylbenzene**.

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